molecular formula C21H31N3O3 B12227726 1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

Cat. No.: B12227726
M. Wt: 373.5 g/mol
InChI Key: IPMKWSREWGLYNT-UHFFFAOYSA-N
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Description

1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a unique structure combining a furan ring, piperidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

    Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted piperidine and piperazine derivatives.

Scientific Research Applications

1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylfuran-3-yl)piperidine: Shares the furan and piperidine moieties but lacks the piperazine ring.

    4-Methylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.

Uniqueness

1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its combination of furan, piperidine, and piperazine rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H31N3O3

Molecular Weight

373.5 g/mol

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone

InChI

InChI=1S/C21H31N3O3/c1-17-16-20(18(2)27-17)21(25)24-9-6-19(7-10-24)26-15-5-4-8-23-13-11-22(3)12-14-23/h16,19H,6-15H2,1-3H3

InChI Key

IPMKWSREWGLYNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OCC#CCN3CCN(CC3)C

Origin of Product

United States

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